Praseodymium(III) oxalate decahydrate

Description

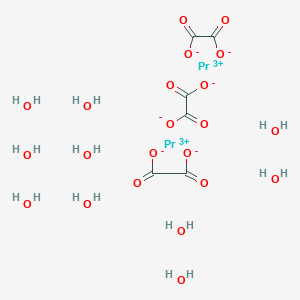

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H20O22Pr2 |

|---|---|

Molecular Weight |

726.03 g/mol |

IUPAC Name |

oxalate;praseodymium(3+);decahydrate |

InChI |

InChI=1S/3C2H2O4.10H2O.2Pr/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;;/q;;;;;;;;;;;;;2*+3/p-6 |

InChI Key |

QNERAENZGXCCKU-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Pr+3].[Pr+3] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Crystallization Science

Controlled Crystallization Techniques for Single Crystal Growth

The growth of high-quality single crystals is essential for fundamental studies of a material's intrinsic properties. For praseodymium(III) oxalate (B1200264) decahydrate (B1171855), specific techniques have been developed to control the crystallization process, enabling the formation of well-defined single crystals. rsc.orgmdpi.com

The silica (B1680970) gel diffusion method is a prominent technique for growing single crystals of sparingly soluble salts like rare earth oxalates. researchgate.net This method facilitates a slow, diffusion-controlled reaction between the reactants, which is conducive to the growth of large, high-quality crystals. In a typical setup, a gel, commonly sodium metasilicate, is impregnated with one of the reactants, such as oxalic acid. ias.ac.in A solution containing the other reactant, in this case, a soluble praseodymium salt like praseodymium(III) nitrate (B79036), is then carefully layered on top of the set gel. researchgate.netias.ac.in The ions diffuse slowly through the gel matrix, and where they meet at a critical supersaturation, nucleation and subsequent crystal growth occur. ias.ac.in

This technique has been successfully employed for growing mixed rare earth oxalate crystals, such as neodymium praseodymium oxalate decahydrate. researchgate.net The slow diffusion process minimizes rapid precipitation, allowing for the formation of well-defined, transparent, hexagonal, or tabular crystals within the gel medium over several weeks. researchgate.netias.ac.in The quality of the crystals can vary with their position in the gel; often, clearer, and more perfect crystals are found at greater depths, whereas "foggy" crystals, potentially with gel inclusions, may form closer to the gel-solution interface. ias.ac.in

The kinetics of crystallization and the final morphology of the grown crystals are highly sensitive to several experimental parameters. Careful control of these variables is necessary to achieve desired outcomes.

Reactant Concentration: The concentration of the reactants, both the rare earth nitrate solution layered above the gel and the oxalic acid within the gel, directly impacts the growth process. Higher concentrations can lead to faster diffusion and a higher degree of supersaturation, which might increase the number of nucleation sites, resulting in a larger number of smaller crystals. researchgate.net Conversely, lower concentrations promote slower growth, favoring the formation of fewer, larger, and more perfect crystals. For growing good quality mixed lanthanum neodymium oxalate crystals, a 1 M concentration of oxalic acid in the gel and a 1:1 volume ratio of the rare earth nitrates in the supernatant were found to be optimal. ias.ac.in Studies on cerium(III) oxalate, a chemical analog, have shown that precursor concentration determines whether crystal growth occurs via monomer-by-monomer addition or through particle aggregation pathways. osti.gov

Gel Medium Characteristics: The properties of the gel itself, such as its density and age, can influence diffusion rates and the quality of the resulting crystals. A well-set gel provides a stable medium that supports the growing crystals and controls the transport of reactants effectively.

The following table summarizes the optimal growth parameters identified for growing mixed rare earth oxalate single crystals using the gel diffusion method, which are applicable to praseodymium(III) oxalate decahydrate.

| Parameter | Optimal Value | Rationale |

| pH of Gel | 6.0 | Influences oxalate ion availability and solution supersaturation. ias.ac.in |

| Oxalic Acid Concentration | 1.0 M | Controls the diffusion gradient and reaction rate. ias.ac.in |

| Outer Reactant | 1:1 (by volume) mixture of rare earth nitrates | Ensures balanced stoichiometry for mixed crystal growth. ias.ac.in |

Precipitation and Coprecipitation Techniques for Polycrystalline Samples

For applications where a high-purity powder is required, such as in the production of praseodymium oxide, precipitation techniques are employed. nih.govresearchgate.net These methods are designed to produce uniform, polycrystalline samples of praseodymium(III) oxalate.

Homogeneous precipitation is a technique that avoids high local supersaturation by generating the precipitating agent slowly and uniformly throughout the solution. nih.gov This is often achieved through the chemical hydrolysis of a precursor. For oxalate precipitation, the hydrolysis of an oxalic acid ester, such as dimethyl oxalate, is a well-established method. mdpi.com This slow, in-situ generation of oxalic acid allows the crystallization to occur under conditions that are closer to equilibrium. mdpi.comresearchgate.net The result is often a more crystalline, easily filterable precipitate with a more uniform particle size distribution compared to what is achieved by direct addition of oxalic acid. nih.gov This method is particularly valuable in the separation of rare earths, as the controlled conditions can enhance the slight differences in the solubility of their respective oxalates. mdpi.comresearchgate.net

The chemical similarity of rare earth elements makes their separation challenging. wikipedia.org Coprecipitation of their oxalates is a key step in many separation schemes. The efficiency of separation between two rare earth elements, A and B, during oxalate precipitation can be described by a logarithmic distribution coefficient (λ). mdpi.comresearchgate.net

Recent studies have proposed a thermodynamic model to approximate λ based on the solubility product (Kₛₚ) of the individual rare earth oxalates and the stability constant (β₁) for their mono-oxalato complexes. mdpi.com An experimental study using homogeneous precipitation via the hydrolysis of an oxalic acid ester was conducted to determine λ for selected pairs of rare earths, and the results showed a fairly close agreement with the values predicted by the model. mdpi.comresearchgate.net Understanding these distribution factors is crucial for designing effective separation processes for praseodymium from other rare earths, such as neodymium or cerium, which often occur together in nature. mdpi.com The very low solubility of rare earth oxalates makes this precipitation method effective for isolating them from mixed solutions. mdpi.com

Novel Synthesis Routes and Process Optimization

Research continues to seek more efficient and effective methods for synthesizing and processing praseodymium(III) oxalate. One area of focus is the use of microwave energy. While typically applied to the decomposition of the oxalate to the oxide, the principles of microwave heating offer advantages that could be relevant to synthesis. nih.govresearchgate.netacs.org Microwave heating provides a uniform thermal environment, which can prevent the formation of thermal gradients seen in conventional heating. nih.govacs.org This can lead to products with a narrower particle size distribution and less agglomeration. nih.govacs.org

Optimization of synthesis parameters is key to achieving high-yield and high-purity products. nih.govresearchgate.net For instance, in the precipitation of rare earth oxalates from acidic solutions, parameters such as pH, temperature, and reactant dosage are critical. osti.govresearchgate.net Studies have shown that for rare earth oxalate precipitation from sulfuric liquor, a temperature of 60 °C and stoichiometric reagent consumption led to precipitation efficiencies higher than 96%. researchgate.net The optimization process involves a systematic investigation of how variables like reaction time, temperature, and stoichiometry affect the yield and purity of the final product. researchgate.net

For example, the thermal decomposition of this compound to form praseodymium oxide has been optimized using microwave heating. nih.govacs.org The findings from such a study are presented below.

| Parameter | Optimal Value | Outcome |

| Calcination Temperature | 750 °C | Complete decomposition to cubic Pr₆O₁₁; stable median particle diameter (D₅₀). nih.govacs.org |

| Holding Time | 2 hours | Yields powders with desired particle size and uniform morphologies; avoids agglomeration. nih.gov |

This optimization of the subsequent processing step highlights the importance of the precursor's characteristics, which are determined during its synthesis.

Microwave-Assisted Synthesis Strategies and Their Impact on Precursor Decomposition

Microwave-assisted techniques represent a significant advancement in the synthesis and processing of inorganic materials, including the decomposition of this compound to produce praseodymium oxides. This methodology leverages the direct interaction of microwaves with the material, leading to rapid and uniform heating that offers distinct advantages over conventional furnace heating.

Research into the microwave-assisted calcination of praseodymium oxalate hydrate (B1144303) demonstrates its efficacy in producing micron-sized praseodymium oxide (Pr₆O₁₁) powders. nih.gov The process involves heating the oxalate precursor in a microwave field at a frequency of 2.45 GHz. nih.gov Studies have shown that the complete decomposition of the praseodymium oxalate precursor can be achieved at lower temperatures and in shorter times compared to conventional methods. nih.gov For instance, complete conversion to cubic structured crystalline Pr₆O₁₁ occurs after microwave calcination at 750 °C for 2 hours. wikipedia.org In contrast, conventional electric furnace heating requires temperatures above 800 °C to achieve the same result. nih.gov

The impact of microwave heating on the resulting oxide's physical properties is notable. The nanoparticles produced via microwave calcination exhibit more uniform dispersion and a lower degree of agglomeration. wikipedia.org This is attributed to the effective avoidance of localized sintering, a common issue in conventional heating that leads to particle fusion. wikipedia.org The resulting powders possess a desirable narrow particle size distribution (PSD). wikipedia.org Analysis indicates that the median particle diameter (D₅₀) stabilizes when the calcination temperature exceeds 700 °C, with an optimal temperature of 750 °C identified for achieving the desired morphology. wikipedia.orgnetsu.org

| Parameter | Microwave-Assisted Calcination | Conventional Furnace Heating |

| Decomposition Temperature | 750 °C nih.gov | > 800 °C nih.gov |

| Optimal Time | 2 hours nih.gov | Longer duration required |

| Median Particle Diameter (D₅₀) | 4.32 µm (at 750 °C) researchgate.net | Enlarged particle size due to agglomeration researchgate.net |

| Average Surface Area | 6.628 m²/g (at 750 °C) researchgate.net | Increased average surface area researchgate.net |

| Morphology | Uniform morphologies, less agglomeration wikipedia.org | Significant agglomeration, local sintering wikipedia.org |

| Final Product | Cubic structured crystalline Pr₆O₁₁ wikipedia.org | Pr₆O₁₁ nih.gov |

This table provides a comparative summary of outcomes from microwave-assisted versus conventional heating methods for the decomposition of praseodymium oxalate hydrate, based on reported research findings. nih.govwikipedia.orgresearchgate.net

Hydrothermal and Solvothermal Approaches for Controlled Particle Formation

Hydrothermal and solvothermal synthesis are versatile solution-based methods for producing crystalline materials with controlled size, morphology, and dimensionality. These techniques are carried out in aqueous (hydrothermal) or non-aqueous organic (solvothermal) solvents in sealed vessels, known as autoclaves, at elevated temperatures and pressures. While specific studies focusing exclusively on the hydrothermal or solvothermal synthesis of praseodymium(III) oxalate are not extensively detailed in the provided literature, the principles of these methods are widely applied to other metal oxalates and oxides, suggesting their high potential for praseodymium compounds.

The core principle of these methods lies in manipulating the solubility and reactivity of precursors to control the nucleation and growth of crystals. Key parameters that influence the final product include:

Solvent: The choice of solvent is crucial as it affects the solubility of the reactants and can act as a capping agent or template, influencing particle morphology. For instance, in the synthesis of manganese oxalate, using different protic solvents like water, ethanol, or ethylene (B1197577) glycol mixed with an aprotic solvent (DMSO) was shown to adjust the final structure and morphology of the product. nih.gov

Temperature and Pressure: These parameters directly influence the kinetics of the crystallization process. Higher temperatures typically lead to faster crystal growth and can result in larger, more well-defined crystals.

Precursor Concentration: The concentration of reactants affects the supersaturation level of the solution, which in turn governs whether the process is dominated by nucleation (leading to many small particles) or crystal growth (leading to fewer, larger particles).

Additives and Modulators: The introduction of additives, such as surfactants or chelating agents, can direct crystal growth along specific crystallographic planes. In one study, oxalic acid itself was used as a multifunctional modulator in the hydrothermal synthesis of ammonium (B1175870) vanadate, where varying its concentration precisely regulated crystal growth kinetics and morphology, leading to the formation of hierarchical nanoflowers. acs.org

By carefully tuning these parameters, hydrothermal and solvothermal methods can yield a variety of particle shapes, from nanorods and nanowires to complex hierarchical structures. acs.orgprochemonline.com This level of control is essential for applications where particle properties are critical. Therefore, these approaches represent a promising avenue for the synthesis of praseodymium(III) oxalate hydrate with tailored particle characteristics.

Methodologies for Preparing Praseodymium(III) Oxalate Hydrate with Varying Hydration States

Praseodymium(III) oxalate is most commonly precipitated from aqueous solutions as a crystalline hydrate, specifically this compound (Pr₂(C₂O₄)₃·10H₂O). netsu.orgresearchgate.net The number of water molecules (waters of hydration) within the crystal lattice can be modified, primarily through controlled thermal treatment of this decahydrate.

The standard synthesis involves the reaction of a soluble praseodymium salt, such as praseodymium(III) nitrate, with oxalic acid in an aqueous solution, leading to the precipitation of the insoluble light green decahydrate. wikipedia.org Methodologies to prepare hydrates with varying water content stem from this common precursor.

Controlled Thermal Dehydration: The water molecules in this compound are not all bound with the same energy and are released in distinct stages upon heating. Thermal analysis techniques like thermogravimetry (TG) have shown that the dehydration process occurs in multiple steps. One study identified three distinct dehydration steps at approximately 100 °C, 150 °C, and 380 °C. researchgate.net Another study using thermogravimetry–differential scanning calorimetry (TG-DSC) observed endothermic peaks corresponding to dehydration stages at 49.5 °C and 146.9 °C, before the decomposition of the anhydrous oxalate begins at higher temperatures. nih.gov By carefully controlling the temperature and duration of heating in a vacuum or inert atmosphere, it is possible to halt the dehydration process at intermediate stages to isolate hydrates with lower water content or to produce the completely anhydrous Pr₂(C₂O₄)₃. netsu.orgresearchgate.net

Solvent-Controlled Precipitation: The nature of the solvent system used during precipitation can influence the structure and hydration state of the resulting metal oxalate. Research on manganese oxalate synthesis demonstrated that preparing the material in different solvent mixtures (e.g., water-DMSO, ethanol-DMSO) resulted in hydrated precursors with distinct structural and morphological characteristics. nih.gov This suggests that by replacing water with other protic or aprotic solvents during the synthesis of praseodymium oxalate, it may be possible to directly precipitate hydrates with different water content, although specific research on this application for praseodymium is limited.

The thermal dehydration of the decahydrate remains the most direct and well-documented method for accessing different hydration states.

| Temperature (°C) | Event | Resulting Form |

| ~49.5 - 150 °C | Stepwise release of water molecules (Dehydration) nih.govresearchgate.net | Intermediate hydrates / Anhydrous Pr₂(C₂O₄)₃ |

| ~380 - 440 °C | Onset of anhydrous oxalate decomposition nih.govresearchgate.net | Praseodymium oxycarbonate intermediates researchgate.net |

| > 650 °C | Formation of final oxide product nih.govresearchgate.net | Praseodymium Oxide (e.g., Pr₆O₁₁) |

This table summarizes the key stages in the thermal decomposition of this compound, indicating the temperature ranges where different hydration states and subsequent compounds are formed. nih.govresearchgate.net

Structural Elucidation and Advanced Crystallographic Investigations

Single-Crystal and Powder X-ray Diffraction Studies

Single-crystal and powder X-ray diffraction (XRD) are the principal techniques employed to unravel the intricate crystal structure of praseodymium(III) oxalate (B1200264) decahydrate (B1171855). These methods have been crucial in defining its fundamental crystallographic parameters and understanding its atomic connectivity.

Praseodymium(III) oxalate decahydrate is part of an isomorphous series of light lanthanide oxalate decahydrates. nih.govacs.org These compounds, spanning from Lanthanum (La) to Holmium (Ho), crystallize in the monoclinic crystal system. nih.govacs.orgresearchgate.netnih.gov The specific space group for this series is consistently identified as P2₁/c. nih.govacs.orgresearchgate.net

The crystal structure of these decahydrates is composed of two-dimensional networks. akjournals.com Due to the isostructural nature, the unit cell parameters of this compound are very similar to those of its lanthanum and neodymium counterparts. The lanthanide contraction results in an almost linear decrease in the 'a' and 'c' lattice parameters across the series, while the 'b' parameter remains nearly constant. nih.gov

Table 1: Unit Cell Parameters for Isostructural Rare Earth Oxalate Decahydrates

| Compound | a (Å) | b (Å) | c (Å) | β (°) | Space Group | Crystal System |

|---|---|---|---|---|---|---|

| Lanthanum(III) oxalate decahydrate | 11.382 | 9.624 | 10.502 | 114.52 | P2₁/c | Monoclinic |

Data for Lanthanum(III) oxalate decahydrate sourced from reference akjournals.com. Data for Neodymium praseodymium oxalate decahydrate indicates it is isostructural with the single rare earth oxalates. akjournals.com

In the crystal structure of this compound, the praseodymium(III) ion exhibits a coordination number of nine. nih.govacs.org This nine-coordinate environment is formed by oxygen atoms from both the oxalate ligands and water molecules. nih.govacs.orgnih.gov

The coordination polyhedron around the Pr(III) ion is best described as a distorted tricapped trigonal prism. nih.govacs.org Each praseodymium atom is coordinated to nine oxygen atoms. nih.govacs.org Specifically, six of these oxygen atoms are provided by three bidentate oxalate groups, and the remaining three coordination sites are occupied by oxygen atoms from water molecules. nih.govacs.org This arrangement results in a complex and asymmetric coordination sphere for the central metal ion.

The oxalate anion (C₂O₄²⁻) demonstrates versatile coordination behavior within the this compound structure, acting as a crucial bridging ligand to build the extended network. nih.gov The primary coordination mode observed is bidentate, where each oxalate group chelates to a metal center through two of its oxygen atoms. nih.govacs.org

Furthermore, the oxalate ligands act as bridges between praseodymium ions, leading to the formation of a layered, honeycomb-like coordination polymer. nih.govnih.gov In some related praseodymium oxalate structures, such as the halide trihydrates, the oxalate ligand can exhibit more complex coordination, acting as a hexadentate or tetradentate ligand, highlighting its adaptability in forming diverse structural motifs. However, in the decahydrate, the bridging bidentate mode is predominant, creating robust two-dimensional layers.

The crystal structure of this compound is not merely defined by the coordination within its layers but also by the interactions between them. These layers are held together primarily by an extensive network of hydrogen bonds. nih.govnih.gov

Isostructural Relationships with Other Rare Earth Oxalate Decahydrates (e.g., Lanthanum, Neodymium)

A defining characteristic of this compound is its isostructural relationship with other light rare earth oxalate decahydrates. nih.govacs.org Research has established two distinct isomorphous series for lanthanide oxalates under standard precipitation conditions. The lighter lanthanides, from lanthanum (La) through holmium (Ho), including praseodymium (Pr) and neodymium (Nd), form decahydrates that share the same crystal structure. nih.govacs.orgresearchgate.netnih.govacs.org

These compounds all crystallize in the monoclinic P2₁/c space group. nih.govresearchgate.net This structural similarity means that compounds like lanthanum(III) oxalate decahydrate and neodymium(III) oxalate decahydrate serve as excellent models for understanding the crystallographic properties of their praseodymium counterpart. akjournals.comacs.orgnih.govnih.gov The consistent structure across these elements underscores the predictable nature of lanthanide chemistry, primarily influenced by the gradual decrease in ionic radius known as the lanthanide contraction. nih.gov

Investigations of Hydration States and the Disposition of Coordinated and Interstitial Water Molecules within the Crystal Structure

The hydration state of praseodymium(III) oxalate is critical to its structure, with the decahydrate form being the stable phase for the lighter lanthanides. nih.govacs.org The chemical formula is more precisely represented as [Pr₂(C₂O₄)₃(H₂O)₆]·4H₂O. nih.govacs.org This notation distinguishes between the two types of water molecules present in the crystal lattice.

Six of the ten water molecules are directly bonded to the praseodymium(III) ions, forming part of the primary coordination sphere. nih.govacs.org These are referred to as coordinated water molecules. The remaining four water molecules are not directly bonded to the metal center but are situated within cavities or channels in the crystal lattice. nih.govacs.orgresearchgate.net These are known as interstitial or lattice water molecules. These interstitial waters play a vital role in stabilizing the structure through the hydrogen-bonding network but are noted to possess significant freedom of movement, which can lead to them being crystallographically disordered. acs.orgresearchgate.net

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Pr₂(C₂O₄)₃·10H₂O or [Pr₂(C₂O₄)₃(H₂O)₆]·4H₂O |

| Lanthanum(III) oxalate decahydrate | La₂(C₂O₄)₃·10H₂O |

| Neodymium(III) oxalate decahydrate | Nd₂(C₂O₄)₃·10H₂O |

| Holmium(III) oxalate | Ho₂(C₂O₄)₃ |

| Praseodymium oxalate halide trihydrate | PrC₂O₄X·3H₂O (X=Cl, Br) |

Comprehensive Spectroscopic Characterization and Electronic Structure Probing

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Ligand and Metal-Oxygen Vibrational Modes Assignment

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and bonding within praseodymium(III) oxalate (B1200264) decahydrate (B1171855). The spectra confirm the presence of oxalate ligands, water of crystallization, and the praseodymium-oxygen bonds that define the compound's structure. nih.govresearchgate.net Studies on the thermal decomposition of the compound show that upon heating, bands associated with the oxalate and water molecules disappear, indicating the formation of praseodymium oxide. acs.orgnih.gov

A study on mixed neodymium praseodymium oxalate crystals, which are isostructural, confirms the presence of oxalate groups through IR and FTIR spectra. researchgate.net The Raman spectra of isostructural lanthanide oxalates suggest that the oxalate ligand behaves as a tetradentate coordinator to two separate lanthanide ions. nih.gov

Table 1: Key Vibrational Frequencies for Praseodymium(III) Oxalate Decahydrate

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| Water O-H Stretching | 3450 | FTIR | acs.orgnih.gov |

| Water H-O-H Bending | 1650 | FTIR | acs.orgnih.gov |

| Carboxylate (COO⁻) Asymmetric Stretching (ν_as) | ~1600-1650 | FTIR | nih.gov |

| Carboxylate (COO⁻) Symmetric Stretching (ν_s) | 1350 | FTIR | acs.orgnih.gov |

| Carboxylate (COO⁻) Deformation | 850 | FTIR | acs.orgnih.gov |

Note: The table is a compilation of data from multiple sources. Exact peak positions may vary slightly based on experimental conditions.

The infrared spectrum of this compound is characterized by distinct bands corresponding to the carboxylate (COO⁻) groups of the oxalate ligands. A significant absorption peak observed around 1350 cm⁻¹ is assigned to the symmetric stretching vibration (νs(COO⁻)) of the carboxylate group. acs.orgnih.gov Other peaks related to the deformation vibrations of the carboxylate group are found at approximately 850 cm⁻¹ and 490 cm⁻¹. acs.orgnih.gov The asymmetric stretching frequency (νas(COO⁻)) typically appears in the region of 1600-1650 cm⁻¹, often overlapping with the bending vibration of water molecules. nih.gov The separation between the asymmetric and symmetric stretching frequencies provides information about the coordination mode of the oxalate ligand to the praseodymium ion.

The presence of ten water molecules in the hydrated structure gives rise to prominent features in the FTIR spectrum. A broad and strong absorption band centered around 3450 cm⁻¹ is characteristic of the O-H stretching vibrations of the water molecules. acs.orgnih.gov A separate peak at 1650 cm⁻¹ corresponds to the H-O-H bending vibration. acs.orgnih.gov The distinction between coordinated water (directly bonded to the Pr³⁺ ion) and lattice water (held within the crystal structure by hydrogen bonds) can be inferred from thermal analysis studies, which show dehydration occurring in multiple steps. This indicates that some water molecules are more tightly bound than others. researchgate.net

Electronic Absorption Spectroscopy for Praseodymium(III) f-f Transitions

The electronic absorption spectrum of praseodymium(III) compounds is defined by weak, sharp transitions within the 4f electron shell. These f-f transitions are officially forbidden by the Laporte rule but become partially allowed through vibronic coupling or distortions from perfect centrosymmetry. The resulting absorption bands correspond to the excitation of electrons from the ³H₄ ground state to higher energy levels such as ³P₂, ³P₁, ³P₀, and ¹D₂. aip.org

The interaction between the Pr³⁺ ion's 4f orbitals and the surrounding oxalate and water ligands (the ligand field) causes the free-ion energy levels to split into multiple components. A theoretical analysis of the Pr³⁺ spectrum involves fitting the observed energy levels to a set of parameters, including the Slater-Condon (Fₖ) and spin-orbit (ζ₄f) parameters for the "free-ion" and crystal field parameters for the ligand environment. aip.orgnih.gov The chemical environment created by the ligands has a significant impact on the f-f transitions, and any change in this environment can modify the spectrum. nih.gov Discrepancies between observed and calculated spectra are often attributed to configuration interaction and the influence of the crystal lattice. aip.org

The crystal environment surrounding the Pr³⁺ ion plays a crucial role in the observed electronic spectrum. When comparing the spectrum of Pr³⁺ in different host crystals, shifts in the energy of the J-levels (e.g., ³H₄, ³F₃) are observed. aip.org This shift is attributed to differences in chemical bonding among various crystals. aip.org In the case of this compound, the specific coordination by oxygen atoms from both oxalate and water molecules creates a unique, low-symmetry environment around the metal ion. This environment dictates the precise splitting pattern and intensities of the f-f transitions. For instance, studies on praseodymium oxalate halide trihydrates show the Pr³⁺ ion is coordinated to oxygens from oxalate groups and water molecules in a distorted tricapped trigonal-prismatic geometry, which strongly influences the electronic structure.

Luminescence Spectroscopy for Photophysical Properties

This compound is a precursor for materials used in phosphors and other luminescent applications. stanfordmaterials.com The photophysical properties of Pr³⁺ are characterized by emissions from multiple excited states, primarily the ³P₀ and ¹D₂ levels, which can lead to luminescence across the visible and near-infrared (NIR) regions. mdpi.comnih.gov

The emission spectra of Pr³⁺ complexes typically show several bands. Common transitions include ¹D₂ → ³H₄, ³P₀ → ³H₆, and ³P₀ → ³F₂, which result in visible light emission, often in the reddish-orange part of the spectrum. mdpi.comresearchgate.net For example, intense bands centered around 610 nm and 618 nm have been assigned to the ¹D₂ → ³H₄ and ³P₀ → ³H₆ transitions, respectively. mdpi.com NIR emissions can also occur, such as those from the ¹D₂ level to the ³F₄ and ³F₂ levels. mdpi.com

The efficiency of luminescence is highly dependent on the "antenna" effect, where the organic ligand (in this case, oxalate) absorbs energy and transfers it to the central Pr³⁺ ion. mdpi.com However, the energy can also be lost through non-radiative pathways, often involving vibrations from O-H or C-H bonds in the ligands or solvent molecules, which can quench the luminescence. acs.org The host lattice plays a critical role, as energy transfer from the ligand's triplet state to the Pr³⁺ ion's emitting levels must be efficient for strong luminescence to occur. mdpi.com

Emission and Excitation Spectra of Praseodymium(III) in Oxalate Matrix

The optical properties of the Praseodymium(III) ion (Pr³⁺) when incorporated into an oxalate crystal matrix are defined by its characteristic 4f electron intrashell transitions. The absorption or excitation spectra reveal the energy levels that can be populated, while the emission spectra show the radiative decay from these excited states.

In an erbium oxalate host, the absorption spectrum for the Pr³⁺ dopant shows four distinct and prominent peaks. ias.ac.in These correspond to electronic transitions from the ³H₄ ground state to various excited states. ias.ac.in The transition to the ¹D₂ state is also observed. ias.ac.in The key absorption transitions are detailed in the table below.

Table 1: Key Absorption Transitions of Pr³⁺ in an Oxalate Matrix

| Wavelength (nm) | Transition |

|---|---|

| 446 | ³H₄ → ³P₂ |

| 470 | ³H₄ → ³P₁ |

| 488 | ³H₄ → ³P₀ |

| 591 | ³H₄ → ¹D₂ |

Source: ias.ac.in

The photoluminescence emission of Pr³⁺ is characterized by several bands resulting from the relaxation of electrons from excited states. In a praseodymium complex with a two-dimensional layered structure, emission bands have been assigned to specific 4f intrashell transitions, producing a characteristic luminescence profile. researchgate.net

Table 2: Characteristic Emission Transitions of Pr³⁺

| Transition |

|---|

| ³P₀ → ³H₅ |

| ¹D₂ → ³H₄ |

| ³P₀ → ³H₆ |

| ³P₀ → ³F₂ |

| ³P₁ → ³F₃ |

Source: researchgate.net

The consistent full-width half-maxima (FWHM) of these peaks, even with varying dopant concentrations, suggests a homogeneous distribution of Pr³⁺ ions within the crystal lattice without significant clustering. ias.ac.in

Energy Transfer Mechanisms in Praseodymium-Doped Systems

The luminescence of Praseodymium(III) can be significantly influenced by energy transfer processes, either from a host lattice (sensitizer) to the Pr³⁺ ion (activator) or from a coordinated ligand.

In systems where Pr³⁺ is doped into a host material like cerium oxalate, an efficient energy transfer from the Ce³⁺ ions to the Pr³⁺ ions can occur. researchgate.netias.ac.in The viability of this process is supported by the small energy gap between the energy levels of the two ions. researchgate.netias.ac.in Crucial evidence for this mechanism is the significant overlap between the emission spectrum of the sensitizer (B1316253) (Ce³⁺) and the absorption spectrum of the activator (Pr³⁺). researchgate.netias.ac.in For the Ce³⁺/Pr³⁺ system in an oxalate matrix, this overlap occurs with the Ce³⁺ emission at 478 nm and the Pr³⁺ absorption at 484 nm, strongly indicating an effective energy transfer pathway. researchgate.netias.ac.in

Another important mechanism is intramolecular energy transfer, which is prevalent in metal-organic frameworks where the Pr³⁺ ion is bound to organic ligands. According to the theory proposed by Dexter and later refined, energy is transferred from the lowest triplet energy level of the ligand to a resonant energy level of the lanthanide ion. researchgate.net The efficiency of this transfer is highly dependent on the energy gap between these two levels. researchgate.net An optimal energy gap is considered to be in the range of 2500–3500 cm⁻¹. If the gap is too small, a reverse energy transfer from the ion back to the ligand can occur, weakening the luminescence. researchgate.net In one study of a praseodymium complex, the energy difference between the ligand's lowest triplet state (19,048 cm⁻¹) and the resonant ³P₁ level of Pr³⁺ (21,100 cm⁻¹) was calculated, providing insight into the photoluminescence mechanism. researchgate.net

Advanced Spectroscopic Techniques for Detailed Structural and Electronic Information

To obtain a comprehensive understanding of the structural and electronic properties of this compound and related materials, a suite of advanced characterization techniques is employed.

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is a powerful technique for determining the average local structure around specific atoms, making it ideal for studying lanthanide-containing materials, including both crystalline and amorphous forms. nih.gov It provides detailed information about the local bonding environment, which is crucial for establishing structure-property relationships. However, analyzing EXAFS data for lanthanides presents unique challenges, such as the superposition of L-edges, limited k-range for analysis, and the presence of multielectron excitations (MEEs) that can create erroneous peaks. nih.gov Advanced analysis methods have been developed to overcome these issues, such as the removal of MEEs to more accurately model the local atomic environment in light lanthanide compounds. nih.gov

Single-Crystal X-ray Diffraction: This technique is fundamental for determining the precise crystal structure. For the series of lanthanide oxalates, including praseodymium, it has been used to confirm their layered honeycomb structure and determine exact lattice parameters and water content. acs.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups within a compound. In the context of praseodymium oxalate, FT-IR spectra clearly show absorption bands corresponding to the stretching and bending vibrations of water molecules, as well as the symmetric and deformation vibrations of the carboxylate (COO⁻) groups of the oxalate ligand. acs.org

Other instrumental methods frequently used in the characterization of these materials include thermogravimetric analysis (TGA) to study thermal decomposition and water content, and scanning electron microscopy (SEM) to investigate the morphology of the crystals. acs.orgnih.gov

Thermal Decomposition Mechanisms and Kinetic Analysis

Thermogravimetric (TG/DTG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) Studies

Thermogravimetric (TG) analysis, coupled with its derivative (DTG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are powerful tools for investigating the thermal behavior of Pr₂(C₂O₄)₃·10H₂O. These analyses track mass loss and heat flow changes as the compound is heated, revealing a series of distinct thermal events.

Studies show that the decomposition proceeds through a sequence that begins with the loss of water molecules, followed by the breakdown of the anhydrous oxalate (B1200264) into intermediate carbonate species, and finally, the formation of a stable praseodymium oxide. acs.orgnetsu.org The exact nature of these intermediates and the final product is highly dependent on the surrounding atmosphere during decomposition. netsu.orgbham.ac.uk

The initial stage of thermal decomposition involves the removal of the ten water molecules of hydration. This dehydration process is not a single event but occurs in multiple, distinct steps.

Thermogravimetric and differential thermal analyses show that Pr₂(C₂O₄)₃·10H₂O dehydrates completely in three main steps, with the process concluding by approximately 390°C when heated in air. researchgate.netnih.gov A study conducted in various gas atmospheres (O₂, N₂, and H₂) identified these dehydration steps occurring at peak temperatures of 100°C, 150°C, and 380°C. bham.ac.uk

DSC analysis performed in air reveals endothermic peaks corresponding to these dehydration events. Specific endothermic peaks have been recorded at 49.5°C and 146.9°C, which are associated with the loss of water molecules. nih.govresearchgate.net The presence of multiple endothermic peaks in DTA/DSC curves confirms the multi-stage nature of the dehydration, indicating that the water molecules are bound with different energies within the crystal lattice. researchgate.net

Table 1: Key Thermal Events in the Decomposition of Praseodymium(III) Oxalate Decahydrate (B1171855) in Air

| Peak Temperature (°C) | Technique | Type of Event | Associated Process |

|---|---|---|---|

| 49.5 | DSC | Endothermic | Dehydration (Loss of absorbed/loosely bound water) nih.govresearchgate.net |

| 146.9 | DSC | Endothermic | Dehydration nih.govresearchgate.net |

| 396.7 | DSC | Endothermic | Final Dehydration / Start of Anhydrous Oxalate Decomposition nih.govresearchgate.net |

This table is interactive. You can sort and filter the data.

Following complete dehydration, the resulting anhydrous praseodymium(III) oxalate decomposes. This process is marked by a significant exothermic peak in DSC curves, observed around 440.4°C in air, which corresponds to the transformation of the anhydrous oxalate into an intermediate carbonate species. nih.govresearchgate.net

The decomposition pathway of the anhydrous salt leads to the formation of intermediate basic carbonates or oxycarbonates. acs.orgnetsu.org Studies have identified these intermediates as compounds such as praseodymium dioxycarbonate (Pr₂O₂CO₃) and Pr₂O(CO₃)₂. acs.orgnetsu.org In some studies, an intermediate with the formula Pr₂CO₅ has also been reported. nih.gov The formation of these intermediates is a critical step before the final oxide is produced. The stability of these carbonate intermediates can be influenced by the atmosphere; for instance, in a CO₂ atmosphere, their decomposition occurs at higher temperatures. netsu.org

The general sequence after dehydration can be summarized as: Pr₂(C₂O₄)₃ → Intermediate Carbonates (e.g., Pr₂O(CO₃)₂, Pr₂O₂CO₃) → Praseodymium Oxide acs.orgnetsu.org

The final stage of the thermal decomposition is the breakdown of the intermediate carbonate phases into a stable praseodymium oxide. The specific stoichiometry of the final oxide product is highly dependent on the atmosphere in which the heating is performed. netsu.orgbham.ac.uk

When praseodymium(III) oxalate decahydrate is heated in an oxidizing atmosphere such as air or an oxygen-helium mixture, the final product is the non-stoichiometric oxide Pr₆O₁₁. acs.orgresearchgate.netnih.gov This oxide, often written as PrO₁.₈₃₃, is the most stable form of praseodymium oxide at ambient temperature and pressure. nih.gov The formation of Pr₆O₁₁ from the oxalate precursor is typically complete at temperatures between 550°C and 750°C, depending on the conditions. bham.ac.ukresearchgate.netnih.gov

In contrast, when the decomposition is carried out in an inert (Helium) or reducing (Hydrogen) atmosphere, the final product is praseodymium(III) oxide, Pr₂O₃. acs.orgnetsu.orgbham.ac.uk In a hydrogen atmosphere, Pr₂O₃ is formed at approximately 650°C. bham.ac.uk

Table 2: Final Oxide Products from Pr₂(C₂O₄)₃·10H₂O Decomposition under Various Atmospheres

| Atmosphere | Final Oxide Product | Formation Temperature (°C) |

|---|---|---|

| Air / Oxygen | Pr₆O₁₁ | ~550 - 750 bham.ac.ukresearchgate.net |

| Helium (Inert) | Pr₂O₃ | > 650 netsu.org |

| Hydrogen (Reducing) | Pr₂O₃ | ~650 bham.ac.uk |

This table is interactive. You can sort and filter the data.

Advanced Thermal Analytical Techniques and Coupled Methods (e.g., TG-FTIR) for Evolved Gas Analysis

To obtain a complete understanding of the complex decomposition mechanisms of this compound, advanced analytical methods are employed. Coupled or "hyphenated" techniques, which link a thermogravimetric analyzer (TGA) to a spectroscopic detector, are particularly powerful. northeastern.edu

Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR) is a versatile coupled technique that provides simultaneous and continuous real-time analysis of the volatile gaseous products evolved during decomposition. nih.gov As the sample is heated in the TGA, the mass loss is recorded as a function of temperature, while the evolved gases are transferred via a heated line to an FTIR spectrometer for identification. nih.gov

In the study of this compound, evolved gas analysis (EGA) reveals the specific gases released at each decomposition stage. netsu.org

Dehydration: The initial mass loss corresponds to the release of water (H₂O).

Anhydrous Oxalate Decomposition: This major decomposition step involves the evolution of both carbon monoxide (CO) and carbon dioxide (CO₂). netsu.org

Intermediate Decomposition: The breakdown of carbonate intermediates, such as Pr₂O₂CO₃, also releases CO₂. netsu.org

The atmospheric conditions directly impact the results of the evolved gas analysis. In an oxidizing atmosphere, the CO that evolves from the oxalate decomposition can be immediately oxidized to CO₂, a reaction that is detectable by the analytical equipment and contributes to the exothermic nature of the process observed in DTA. netsu.org

The table below details the gases evolved during the thermal decomposition.

| Decomposition Stage | Evolved Gas Species | Analytical Technique |

| Dehydration of Pr₂(C₂O₄)₃·10H₂O | H₂O | TG-EGA, TG-FTIR |

| Decomposition of Anhydrous Pr₂(C₂O₄)₃ | CO, CO₂ | TG-EGA, TG-FTIR |

| Decomposition of Intermediates (e.g., Pr₂O₂CO₃) | CO₂ | TG-EGA, TG-FTIR |

Applications As Advanced Materials Precursors and Functional Materials Research

Synthesis of Praseodymium Oxides with Controlled Morphology and Crystallinity

The thermal decomposition, or calcination, of praseodymium(III) oxalate (B1200264) decahydrate (B1171855) is a widely reported and effective method for preparing praseodymium oxides. netsu.org The physical and chemical properties of the resulting oxide are highly dependent on the synthesis conditions, including the precursor used and the temperature and atmosphere of decomposition. researchgate.netwikipedia.org The oxalate precursor is valued because its decomposition can be carefully controlled to yield oxides with desired characteristics. researchgate.net

The synthesis of nanocrystalline praseodymium oxides is of significant interest due to the unique electronic, optical, and chemical properties that emerge at the nanoscale. researchgate.net Praseodymium(III) oxalate decahydrate is a key starting material for producing these advanced nanomaterials. Research has demonstrated the synthesis of praseodymium hydroxide (B78521) (Pr(OH)₃) and praseodymium oxide (Pr₆O₁₁) nanorods. americanelements.comnih.gov In one method, Pr(OH)₃ nanorods are first formed through a simple process of precipitation and room-temperature aging, which are then converted to Pr₆O₁₁ nanorods via subsequent calcination. nih.govamericanelements.com

Microwave-assisted heating of the oxalate precursor has been shown to be a superior method compared to conventional furnace heating for controlling particle morphology. researchgate.netacs.org Microwave calcination can produce praseodymium oxide powders with a uniform morphology, smaller particle size, and a narrower particle size distribution. acs.orgnih.gov This is attributed to more uniform heating, which reduces temperature gradients and the hard agglomeration of particles that can occur during conventional heat treatment. researchgate.netacs.orgnih.gov Studies show that nanoparticles produced via microwave calcination exhibit more uniform dispersion and a lower degree of agglomeration. researchgate.net For instance, micron-sized praseodymium oxide powders with a median diameter of 4.32 μm and uniform morphologies were successfully prepared by heating praseodymium oxalate in a microwave field at 750 °C for 2 hours. nih.govacs.orgnih.gov

The thermal decomposition of this compound is a multi-step process that can be precisely manipulated to yield different praseodymium oxide phases, most notably the mixed-valence Pr₆O₁₁ and the trivalent Pr₂O₃. researchgate.net The final oxide phase is highly dependent on the temperature and, crucially, the surrounding atmosphere during calcination. netsu.orgresearchgate.netcolab.ws

The decomposition process generally follows a sequence from the hydrated oxalate to the anhydrous form, then through intermediate oxycarbonate species, and finally to the oxide. netsu.orgresearchgate.net Studies using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have elucidated these steps. The Pr₂(C₂O₄)₃·10H₂O compound first dehydrates in several steps to form anhydrous praseodymium oxalate. netsu.orgresearchgate.netresearchgate.net This anhydrous oxalate then decomposes to form intermediate oxycarbonates like Pr₂O(CO₃)₂ or Pr₂O₂CO₃. netsu.orgresearchgate.net

The composition of the final oxide product is determined by the atmosphere:

In an oxygen-rich atmosphere (air or O₂) , the decomposition ultimately yields Pr₆O₁₁, the most stable oxide form at ambient temperature. researchgate.netresearchgate.netnanografi.com Complete conversion to crystalline, cubic-structured Pr₆O₁₁ can be achieved by heating the oxalate precursor to between 750 °C and 800 °C. researchgate.netacs.orgnih.gov

In an inert (N₂) or reducing (H₂) atmosphere , the final product is praseodymium(III) oxide (Pr₂O₃). netsu.orgresearchgate.netcolab.ws In a nitrogen atmosphere, PrO₁.₈₃₃ forms at 650 °C, while in a hydrogen atmosphere, Pr₂O₃ is formed at the same temperature. researchgate.netcolab.ws

The table below summarizes the key decomposition steps and the influence of the atmosphere on the final product, based on detailed thermal analysis studies.

| Precursor / Intermediate | Temperature Range (°C) | Atmosphere | Resulting Product(s) | Source(s) |

| Pr₂(C₂O₄)₃·10H₂O | 100 - 390 | Air, He, N₂, H₂ | Dehydration to Pr₂(C₂O₄)₃ | netsu.orgresearchgate.netresearchgate.net |

| Pr₂(C₂O₄)₃ | ~445 | O₂, N₂ | Intermediate oxycarbonates (e.g., Pr₂O₂(CO₃)) | researchgate.netcolab.ws |

| Intermediate Oxycarbonates | 550 - 650 | O₂ or N₂ | PrO₁.₈₃₃ (a non-stoichiometric oxide) | researchgate.netcolab.ws |

| Intermediate Oxycarbonates | 650 | H₂ | Pr₂O₃ | researchgate.netcolab.ws |

| Pr₂(C₂O₄)₃ | 750 - 800 | Microwave (Air) | Crystalline Pr₆O₁₁ | researchgate.netacs.orgnih.gov |

| Intermediate Oxycarbonates | > 575 | Air | Pr₆O₁₁ (stable final product) | researchgate.net |

Catalytic Applications and Performance Evaluation

Praseodymium oxides derived from the oxalate precursor are recognized for their significant catalytic properties, stemming from the mixed-valence states (Pr³⁺/Pr⁴⁺) and high oxygen mobility within the crystal lattice. wikipedia.orgnanografi.com This makes them valuable as either primary catalysts or as promoters to enhance the activity of other catalytic systems. researchgate.netnih.gov

Praseodymium oxides serve as effective catalysts in various organic transformations and are applied in petrochemical refining. stanfordmaterials.comstanfordmaterials.comsamaterials.com The catalytic activity of praseodymium oxide has been demonstrated in the dehydration and dehydrogenation of propan-2-ol, where Pr₂O₃ acts as a selective dehydration catalyst to produce propene, while Pr₆O₁₁ functions as a dual dehydration/dehydrogenation catalyst. colab.ws

More recently, hydrothermally synthesized Pr₆O₁₁ nanoparticles have been successfully employed as a novel, reusable nanocatalyst for the eco-friendly synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes. nih.gov This process is noted for its high product yield and short reaction times under sustainable conditions. nih.gov Furthermore, praseodymium(III)-catalyzed reactions have been developed for the regioselective synthesis of C-N-substituted coumarins, highlighting its utility in constructing complex organic molecules. americanelements.com

In the field of heterogeneous catalysis, praseodymium oxides are investigated both as active components and as promoters that improve the performance of other catalysts. researchgate.netnih.gov

Fischer-Tropsch Synthesis: The addition of small quantities of Pr₆O₁₁ to cobalt-silica gel catalysts has been shown to significantly enhance their activity and selectivity in the Fischer-Tropsch synthesis, a process for producing liquid hydrocarbons from synthesis gas (CO and H₂). researchgate.netnih.gov

Photocatalysis: As a promoter, Pr₆O₁₁ enhances the photocatalytic oxidation of oxalic acid over various semiconductor catalysts, including TiO₂, ZnO, CuO, Bi₂O₃, and Nb₂O₅. researchgate.net

CO Oxidation: Pr₆O₁₁ is an active catalyst for the oxidation of toxic carbon monoxide (CO) to carbon dioxide (CO₂). wikipedia.orgnanografi.com Its catalytic performance is attributed to the ability of praseodymium to cycle between its +3 and +4 oxidation states, which facilitates high oxygen mobility and rapid regeneration of the active sites on the catalyst surface. wikipedia.orgnih.gov

The table below details some of the key catalytic applications of praseodymium oxides derived from oxalate precursors.

| Catalytic Process | Role of Praseodymium Oxide | Specific Reaction | Source(s) |

| Organic Synthesis | Nanocatalyst | Synthesis of 2-amino-4H-chromene derivatives | nih.gov |

| Organic Synthesis | Catalyst | Dehydration/dehydrogenation of propan-2-ol | colab.ws |

| Petrochemical Processes | Catalyst/Promoter | General petrochemical refining | stanfordmaterials.comstanfordmaterials.com |

| Fischer-Tropsch Synthesis | Promoter | Enhances Co-silica gel catalyst for hydrocarbon synthesis | researchgate.netnih.gov |

| Photocatalysis | Promoter | Enhances oxidation of oxalic acid over TiO₂, ZnO, etc. | researchgate.net |

| CO Oxidation | Active Catalyst | Oxidation of CO to CO₂ | wikipedia.orgnanografi.comnih.gov |

Development of Luminescent Materials and Phosphors

This compound is an essential precursor in the production of phosphors and other luminescent materials. stanfordmaterials.comstanfordmaterials.comsamaterials.com The unique optical properties of the praseodymium ion, specifically its ability to absorb and emit light at distinct wavelengths, make it highly valuable for these applications. stanfordmaterials.com When used as a dopant in various host materials, praseodymium can produce vibrant colors.

The oxalate is converted, typically through calcination, into praseodymium oxide, which is then incorporated into materials for:

LED Lighting and Displays: Praseodymium-based phosphors are integral components in the manufacturing of color displays and LED lighting. stanfordmaterials.comstanfordmaterials.com Similar to other rare earths like cerium, which is used to create white light in LEDs, praseodymium contributes to the light emission spectrum, often where green or yellow light is required. stanfordmaterials.comwikipedia.org

Specialized Glass and Ceramics: Praseodymium oxide is used as a colorant in glass and ceramics, imparting a characteristic vibrant yellow-green color. stanfordmaterials.comsamaterials.com It is also used to enhance the optical properties of filters and lenses for scientific instruments. stanfordmaterials.comsamaterials.com

Engineering of Magnetic Materials and Advanced Alloys

Praseodymium is a key element in the formulation of high-performance magnetic materials and the enhancement of lightweight alloys. This compound is a crucial intermediate in the production chain for these materials.

This compound is an essential intermediate material for producing high-strength permanent magnets. stanfordmaterials.comsamaterials.com The oxalate is thermally decomposed to praseodymium oxide, which is then processed to create praseodymium metal. nih.govnih.gov This metal is a critical component in some of the most powerful permanent magnets, such as neodymium-iron-boron (NdFeB) magnets, where it can be used to partially substitute neodymium. prochemonline.com This substitution can enhance the magnetic properties and corrosion resistance of the final magnet. The use of praseodymium oxalate ensures a high-purity source for these demanding applications. stanfordmaterials.com

Table 3: Role in Permanent Magnet Production

| Process Step | Compound | Purpose |

|---|---|---|

| Initial Material | This compound | Stable, high-purity precursor. stanfordmaterials.com |

| Thermal Decomposition | Praseodymium Oxide | Intermediate oxide for metal production. nih.gov |

This interactive table outlines the production pathway from this compound to its use in permanent magnets.

In metallurgy, praseodymium is used as an alloying additive to enhance the properties of magnesium alloys. This compound serves as a precursor for the praseodymium metal used in this process. Adding praseodymium to magnesium alloys significantly improves their strength, particularly at elevated temperatures, and enhances their corrosion resistance. stanfordmaterials.comsamaterials.com These improved magnesium alloys are utilized in specialized industries like aerospace and automotive, where lightweight and high-strength materials are critical. stanfordmaterials.comsamaterials.com Research has shown that implanting praseodymium into magnesium alloys forms a stable, praseodymium-rich oxide layer on the surface, which retards corrosion. cityu.edu.hk

Table 4: Impact of Praseodymium on Magnesium Alloys

| Industry | Benefit of Praseodymium Addition | Resulting Alloy Property |

|---|---|---|

| Aerospace | High strength-to-weight ratio. stanfordmaterials.com | Enhanced mechanical performance. |

| Automotive | Improved material strength. stanfordmaterials.com | Lighter and more durable components. |

This interactive table summarizes the benefits of using praseodymium, sourced from its oxalate, as an additive in magnesium alloys.

Theoretical and Computational Chemistry Approaches

Electronic Structure Calculations for Praseodymium(III) Oxalate (B1200264) Complexes

Electronic structure calculations are fundamental to understanding the bonding, magnetic, and spectroscopic properties of praseodymium(III) oxalate complexes. The electron configuration of praseodymium is [Xe]4f³6s², and in its +3 oxidation state, it possesses two 4f electrons. These f-orbitals are largely shielded by the outer closed shells, but they are still influenced by the ligand field created by the coordinating oxalate ions.

Theoretical studies focus on determining the nature of the Pr-O bond, which is primarily ionic but has some covalent character. Calculations can quantify the degree of orbital mixing between the praseodymium 4f, 5d, and 6s orbitals and the oxygen 2p orbitals of the oxalate ligands. This information is crucial for interpreting experimental data from techniques like X-ray photoelectron spectroscopy (XPS), which probes the electronic states of the constituent elements. ias.ac.in

Molecular Dynamics Simulations of Crystal Growth and Interfacial Interactions

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic processes of crystal growth and the interactions at the crystal-solution interface. For praseodymium(III) oxalate decahydrate (B1171855), MD simulations can model the nucleation process from a supersaturated aqueous solution, tracking the aggregation of praseodymium ions, oxalate ions, and water molecules to form crystal nuclei.

These simulations can reveal the preferred crystal growth mechanisms, such as layer-by-layer growth or spiral growth, and how these are influenced by factors like temperature, supersaturation, and the presence of impurities. The study of interfacial interactions is particularly important for understanding how the crystal surface interacts with the surrounding solution. This includes the adsorption of ions and water molecules onto the crystal faces, which can significantly affect the growth kinetics and final crystal morphology. While direct MD simulation studies on praseodymium(III) oxalate decahydrate are not extensively reported in the provided search results, the principles are well-established for similar systems like calcium oxalate, a major component of kidney stones. rsc.org In such systems, simulations can elucidate the role of the substrate and ion diffusion in crystal formation. rsc.org

Thermodynamic Modeling of Solubility and Precipitation Phenomena

Thermodynamic modeling is essential for predicting and controlling the precipitation of this compound, a process widely used in the separation and purification of rare earth elements. mdpi.com

In industrial processes, praseodymium is often found in mixtures with other rare earth elements. The separation of these elements is challenging due to their similar chemical properties. Thermodynamic models can be used to predict the distribution coefficients of different rare earth ions between the solid oxalate precipitate and the aqueous solution. These models consider the thermodynamic activities of the ions in solution and the solid phase to determine which rare earth element will preferentially precipitate under specific conditions of pH, temperature, and oxalate concentration. This predictive capability is crucial for designing efficient separation schemes.

The precipitation of praseodymium(III) oxalate is governed by the formation of various praseodymium-oxalato complexes in solution prior to precipitation. The stability of these complexes, described by their stability constants, plays a critical role. The general reaction for the precipitation can be written as:

2Pr³⁺(aq) + 3C₂O₄²⁻(aq) + 10H₂O(l) ⇌ Pr₂(C₂O₄)₃·10H₂O(s)

However, in solution, a series of complexation reactions occur:

Pr³⁺ + C₂O₄²⁻ ⇌ [Pr(C₂O₄)]⁺

[Pr(C₂O₄)]⁺ + C₂O₄²⁻ ⇌ [Pr(C₂O₄)₂]⁻

[Pr(C₂O₄)₂]⁻ + C₂O₄²⁻ ⇌ [Pr(C₂O₄)₃]³⁻

The stability constants for these equilibria determine the concentration of free Pr³⁺ ions available to form the insoluble oxalate precipitate. Thermodynamic models that incorporate these stability constants can accurately predict the onset of precipitation and the yield of the process. The stability of metal oxalate complexes is known to be influenced by temperature, which in turn affects the recovery of rare earth elements during precipitation. google.com

Density Functional Theory (DFT) Studies on Coordination Environments and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as the praseodymium(III) oxalate complex. DFT calculations can provide detailed information about the coordination environment of the praseodymium ion and its electronic properties.

DFT can be used to optimize the geometry of the [Pr₂(C₂O₄)₃(H₂O)₁₀] molecule, predicting bond lengths and angles that can be compared with experimental data from X-ray diffraction studies. ias.ac.innih.gov These calculations can also determine the coordination number and geometry around the Pr³⁺ ion, which is crucial for understanding its chemical reactivity.

Furthermore, DFT can be used to calculate the electronic band structure and density of states (DOS) of solid this compound. The DOS provides information about the distribution of electronic states at different energy levels and can be used to predict the material's optical and magnetic properties. For instance, the calculated band gap can indicate whether the material is an insulator, semiconductor, or conductor. While specific DFT studies on praseodymium(III) oxalate were not found in the search results, the methodology is widely applied to similar rare-earth and transition metal oxalate complexes to understand their structural and electronic characteristics. researchgate.netresearchgate.net

Future Research Directions and Emerging Methodologies

Exploration of New Synthetic Strategies for Tailored Morphologies and Sizes (e.g., Nanostructures)

The properties of materials derived from praseodymium(III) oxalate (B1200264) are intrinsically linked to their morphology and size. Consequently, a significant future research direction involves the development of novel synthetic strategies that offer precise control over these parameters, particularly for creating nanostructures. While conventional precipitation methods are well-established, emerging techniques are being explored to produce materials with enhanced and tunable properties.

Researchers are investigating methods like microwave-assisted synthesis, which has been shown to produce more uniformly dispersed nanoparticles with a lower degree of agglomeration compared to conventional heating. nih.gov Studies have demonstrated that microwave calcination of praseodymium oxalate can yield micron-sized praseodymium oxide (Pr₆O₁₁) powders with uniform morphologies and a narrow particle size distribution. nih.govacs.org Future work will likely focus on refining these microwave parameters (e.g., power, time, temperature ramps) to achieve nanoparticle dimensions (e.g., 6-12 nm) consistently. acs.org

Other promising strategies, drawn from the broader field of metal oxide nanomaterial synthesis, include solvent-less or solid-state reactions and hydrothermal methods. rsc.orgqut.edu.au A solvent-less route, for instance, has been successfully used to prepare praseodymium oxide nanostructures from a Schiff base precursor, indicating the potential for similar innovative, greener approaches starting from the oxalate. rsc.org The goal is to create a toolbox of synthetic methods capable of producing "property-on-demand" nanostructures—such as nanoparticles, nanowires, or porous architectures—by carefully selecting the reaction conditions and potentially using structure-directing agents or templates. qut.edu.au

Table 1: Comparison of Synthetic Approaches for Praseodymium Oxide from Oxalate Precursor

| Synthesis Method | Key Advantages | Typical Resulting Morphology | Research Focus |

|---|---|---|---|

| Conventional Calcination | Simple, well-established process. | Agglomerated, larger particles. researchgate.net | Optimization of temperature and atmosphere. |

| Microwave-Assisted Synthesis | Rapid heating, energy efficiency, high heat utilization, uniform heating. nih.gov | Uniform, micron-sized particles with narrow size distribution. nih.gov | Reduction of particle size to nanoscale, prevention of grain growth. acs.org |

| Hydrothermal/Solvothermal | High crystallinity at lower temperatures, control over morphology. | Potential for diverse nanostructures (nanowires, nanorods). nih.gov | Application to oxalate precursors for direct nanostructure synthesis. |

| Templating/Surfactant-Assisted | Precise control over pore size and structure. | Ordered mesoporous materials. | Creating high-surface-area catalysts and sensors. |

In-Situ Characterization Techniques for Dynamic Process Monitoring During Synthesis and Decomposition

A complete understanding of how praseodymium(III) oxalate decahydrate (B1171855) transforms into functional oxides requires observing the process in real-time. Future research will increasingly rely on in-situ characterization techniques to dynamically monitor the physical and chemical changes during synthesis and thermal decomposition.

Traditional thermal analysis methods like Thermogravimetry (TG) and Differential Thermal Analysis (DTA) provide valuable data on decomposition stages. Studies have identified a multi-step dehydration process for Pr₂(C₂O₄)₃·10H₂O occurring at approximately 100 °C, 150 °C, and 380 °C, followed by the decomposition of the anhydrous oxalate around 445 °C to form an intermediate oxycarbonate, and finally converting to praseodymium oxide (Pr₆O₁₁) at higher temperatures (550-650 °C). researchgate.netcolab.wsresearchgate.net

The next frontier is to couple these methods with spectroscopic and diffraction techniques for live monitoring. For example, in-situ X-ray diffraction (XRD) performed during heating can reveal the precise temperatures of phase transitions, from the crystalline hydrate (B1144303) to the anhydrous form, through intermediate phases like praseodymium oxycarbonate (Pr₂O₂CO₃), and finally to the cubic praseodymium oxide (Pr₆O₁₁). researchgate.net Similarly, in-situ Fourier Transform Infrared (FTIR) spectroscopy can track the disappearance of vibrational bands associated with water and oxalate ions and the emergence of bands corresponding to the oxide lattice, providing a molecular-level view of the decomposition pathway. nih.govacs.org This dynamic data is crucial for validating reaction mechanisms and optimizing calcination protocols to yield pure, highly crystalline final products.

Table 2: Key Decomposition Stages of Praseodymium(III) Oxalate Decahydrate in Air

| Temperature Range (°C) | Event | Intermediate/Product Formed | Technique | Reference |

|---|---|---|---|---|

| ~100 - 390 °C | Dehydration | Anhydrous Pr₂(C₂O₄)₃ | TG/DTA | researchgate.netresearchgate.net |

| ~440 - 450 °C | Anhydrous Oxalate Decomposition | Praseodymium Oxycarbonate (Pr₂O₂CO₃ / Pr₂CO₅) | TG/DTA, XRD | acs.orgresearchgate.net |

| ~550 - 800 °C | Oxycarbonate Decomposition | Praseodymium Oxide (Pr₆O₁₁) | TG/DTA, XRD | nih.govresearchgate.net |

Advanced Functional Material Development Beyond Current Applications

While praseodymium(III) oxalate is a known precursor for materials in glass, ceramics, and phosphors, future research aims to develop advanced functional materials for applications beyond these traditional domains. stanfordmaterials.comsamaterials.com The unique electronic properties of praseodymium, which can exist in stable +3 and +4 oxidation states, make its oxides highly suitable for a new generation of technologies. researchgate.net

A significant area of development is in catalysis. Praseodymium oxide derived from the oxalate has shown promise as a catalyst for various reactions, including the oxidation of CO and the decomposition of propan-2-ol. colab.wsresearchgate.net Research has shown that the final oxide phase, controlled by the decomposition atmosphere (e.g., O₂, N₂, or H₂), dictates the catalytic selectivity. For example, Pr₂O₃ is a selective dehydration catalyst, while PrO₁.₈₃₃ acts as a dual-function dehydration/dehydrogenation catalyst. colab.ws Future work will focus on designing nanostructured praseodymium oxide catalysts with high surface areas and specific active sites for applications in environmental remediation (e.g., soot combustion, degradation of organic pollutants) and chemical synthesis. rsc.orgresearchgate.net

Other emerging applications include:

Photocatalysis: Nanostructured praseodymium oxide has demonstrated the ability to degrade organic contaminants under UV irradiation, opening doors for its use in water purification systems. rsc.org

High-Performance Magnets: As an essential precursor for praseodymium oxide, the oxalate plays a role in the creation of high-strength permanent magnets used in aerospace and automotive industries. samaterials.com

Sensors and Energy Storage: The high oxygen ion mobility within the praseodymium oxide lattice makes it a candidate material for solid oxide fuel cells (SOFCs) and gas sensors. researchgate.net

Quantum Computing and Nuclear Energy: While still speculative, the unique properties of rare earth elements like praseodymium suggest potential long-term applications that are subjects of ongoing fundamental research. stanfordmaterials.comsamaterials.com

Deeper Understanding of Structure-Property-Performance Relationships through Integrated Experimental and Computational Approaches

A core objective of future materials research is to establish clear, predictive relationships between a material's structure, its intrinsic properties, and its functional performance. For praseodymium(III) oxalate-derived materials, this involves integrating sophisticated experimental characterization with powerful computational modeling.

Experimentally, research has already demonstrated strong structure-property links. For instance, the atmosphere used during the thermal decomposition of praseodymium oxalate directly influences the resulting oxide phase (PrO₁.₈₃₃ in O₂/N₂ vs. Pr₂O₃ in H₂) and its specific surface area, which in turn governs its catalytic activity and selectivity. colab.ws Similarly, the synthesis method (microwave vs. conventional heating) affects the particle size, surface area, and pore volume of the final Pr₆O₁₁ product, which are critical parameters for catalytic performance. nih.govresearchgate.net

Table 3: Impact of Synthesis Method on Pr₆O₁₁ Properties

| Property | Microwave Heating (750 °C) | Conventional Heating (>800 °C) | Reference |

|---|---|---|---|

| Decomposition Temp. | Lower (~750 °C) | Higher (>800 °C) | nih.govresearchgate.net |

| Particle Morphology | Uniform, less agglomeration | Agglomerated, larger particles | nih.govresearchgate.net |

| Median Diameter (D₅₀) | ~4.32 µm | Larger | nih.gov |

| Surface Area (BET) | ~6.628 m²/g | Higher (due to agglomeration effects) | nih.gov |

Future research will build on this by employing advanced microscopy and spectroscopy to probe the atomic-level structure of catalyst surfaces and active sites. This experimental data will then be used to build and validate computational models that can simulate material behavior, bridging the gap between structure and function.

Computational Design and Materials Discovery for Praseodymium(III) Oxalate-Derived Compounds

The ultimate goal is to move from experimental trial-and-error to computational-led materials design. First-principles calculations, such as Density Functional Theory (DFT), will be instrumental in this endeavor. Researchers can use computational models to predict the electronic structures, stability, and surface properties of various praseodymium oxide phases and nanostructures before they are ever synthesized in a lab.

Future computational projects could include:

Modeling Decomposition Pathways: Simulating the energy barriers for the dehydration and decomposition of praseodymium(III) oxalate to validate mechanisms proposed by in-situ experiments.

Predicting Catalytic Activity: Calculating the adsorption energies of reactant molecules (like CO, O₂, or hydrocarbons) on different crystal facets of Pr₆O₁₁ or Pr₂O₃ to identify the most active sites and predict reaction pathways.

Designing Novel Compounds: Using computational screening to explore the properties of novel praseodymium-based compounds that could be derived from the oxalate precursor, such as doped oxides or complex oxohalides, for specific electronic or optical applications. nih.gov

Understanding Electronic Behavior: Modeling the electron hopping between Pr(III) and Pr(IV) ions, which is responsible for the high electrical conductivity and oxygen mobility in praseodymium oxide, to guide the design of better ionic conductors for energy applications. acs.org

By integrating these computational tools with targeted experimental synthesis and characterization, the scientific community can accelerate the discovery and deployment of new, high-performance materials derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.